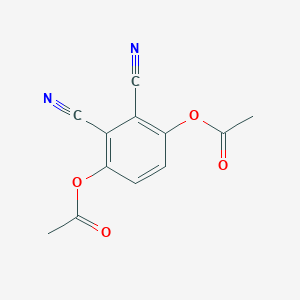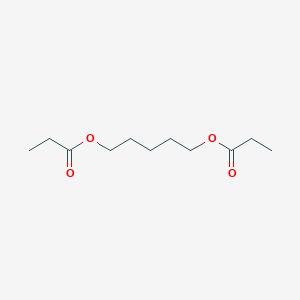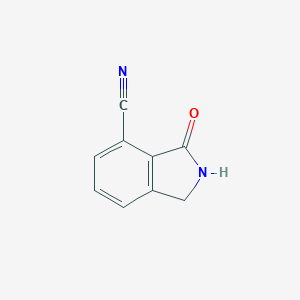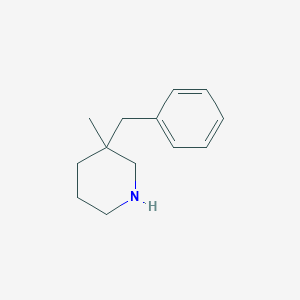
3-Benzyl-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-methylpiperidine, also known as BMPC or MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a piperidine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-methylpiperidine involves its conversion to the toxic metabolite MPP+ within dopaminergic neurons. MPP+ then selectively destroys these neurons by inhibiting complex I of the electron transport chain, leading to oxidative stress and cell death. This mechanism of action is similar to that of the herbicide paraquat, which has been linked to Parkinson's disease in humans.
Effets Biochimiques Et Physiologiques
3-Benzyl-3-methylpiperidine has been found to have a variety of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, the induction of oxidative stress, and the activation of microglia. These effects make it a valuable tool in the study of various biological processes, including neurodegeneration, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Benzyl-3-methylpiperidine in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool in the study of Parkinson's disease and other neurological disorders. However, there are also several limitations to its use, including its potential toxicity to non-dopaminergic neurons and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving 3-Benzyl-3-methylpiperidine, including the development of new synthesis methods to increase its yield and purity, the identification of new applications for its use in scientific research, and the development of new analogs with improved solubility and selectivity. Additionally, further studies are needed to better understand the biochemical and physiological effects of 3-Benzyl-3-methylpiperidine, as well as its potential toxicity to non-dopaminergic neurons.
Méthodes De Synthèse
The synthesis of 3-Benzyl-3-methylpiperidine involves the reaction of benzylmagnesium chloride with 3-methylpiperidine. This reaction results in the formation of 3-Benzyl-3-methylpiperidine as a white solid with a melting point of 102-104°C. The yield of this reaction is typically around 70-80%, making it a relatively efficient synthesis method.
Applications De Recherche Scientifique
3-Benzyl-3-methylpiperidine has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra. 3-Benzyl-3-methylpiperidine has also been used in the study of other neurological disorders, such as Huntington's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
136422-42-9 |
|---|---|
Nom du produit |
3-Benzyl-3-methylpiperidine |
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
3-benzyl-3-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-13(8-5-9-14-11-13)10-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
Clé InChI |
KTIYNAZWVXBGCB-UHFFFAOYSA-N |
SMILES |
CC1(CCCNC1)CC2=CC=CC=C2 |
SMILES canonique |
CC1(CCCNC1)CC2=CC=CC=C2 |
Synonymes |
3-BENZYL-3-METHYL-PIPERIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



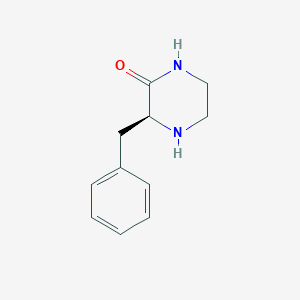
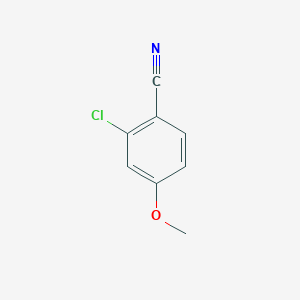
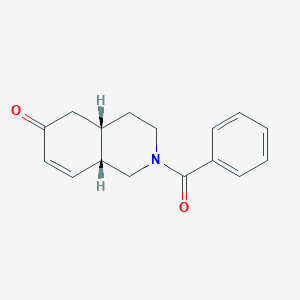
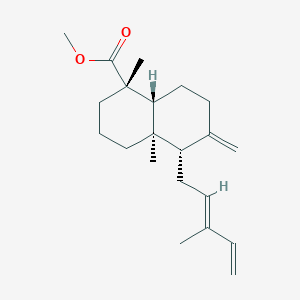
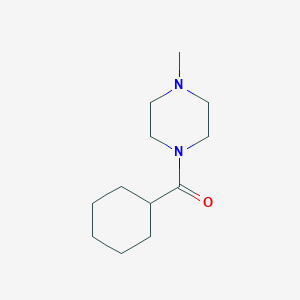
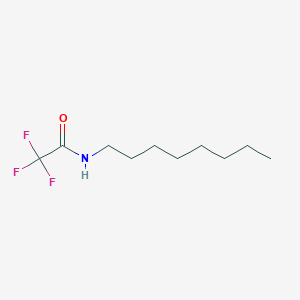
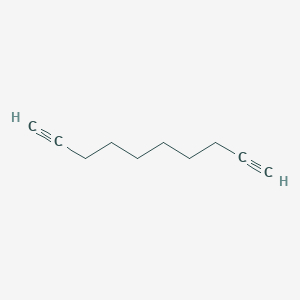
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
